4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide

Factor Xa inhibition Anticoagulant discovery Structure-activity relationship

4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide (CAS 1184964-76-8, MFCD11506406) is the dihydrobromide salt of a bicyclic 2-aminothiazolo[5,4-c]pyridine scaffold. This saturated heterocyclic core, bearing a free 2-amino group and a secondary amine at position 5, constitutes the foundational building block of a privileged pharmacophore exploited in multiple therapeutic programs, most notably the clinically approved oral factor Xa (fXa) inhibitor Edoxaban.

Molecular Formula C6H11Br2N3S
Molecular Weight 317.05 g/mol
CAS No. 1184964-76-8
Cat. No. B1451236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
CAS1184964-76-8
Molecular FormulaC6H11Br2N3S
Molecular Weight317.05 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(S2)N.Br.Br
InChIInChI=1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H
InChIKeyWSYOBFPJSWHLHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Dihydrobromide: Core Scaffold & Procurement Identity


4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide (CAS 1184964-76-8, MFCD11506406) is the dihydrobromide salt of a bicyclic 2-aminothiazolo[5,4-c]pyridine scaffold [1]. This saturated heterocyclic core, bearing a free 2-amino group and a secondary amine at position 5, constitutes the foundational building block of a privileged pharmacophore exploited in multiple therapeutic programs, most notably the clinically approved oral factor Xa (fXa) inhibitor Edoxaban [2]. The compound is formally listed as Edoxaban Impurity 157, reflecting its direct structural relationship to the active pharmaceutical ingredient and its utility as a reference standard in pharmaceutical quality control [3]. Commercially, it is supplied as a research-grade intermediate with a typical purity specification of 95% and a molecular weight of 317.05 g/mol (free base MW 155.22 g/mol) .

Why Generic Substitution Fails for 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Dihydrobromide


In-class substitution of this compound is precluded by three interdependent structural determinants: (i) the [5,4-c] ring fusion geometry, which dictates S4 subsite affinity in the fXa active site and is non-interchangeable with the [4,5-c] isomer [1]; (ii) the unsubstituted 2-amino group, demonstrated to be essential for beta3-adrenoceptor agonist activity—N-acetylation or ring-opening abolishes functional response, confirming that 2-amino integrity is not negotiable [2]; and (iii) the dihydrobromide counterion, which imparts distinct solubility, hygroscopicity, and reactivity profiles compared to the free base (CAS 97817-23-7) or hydrochloride salts (CAS 17899-47-7, CAS 1186663-35-3), directly impacting downstream synthetic compatibility and analytical reference standard behavior . These are not merely alternative presentations of the same chemical entity; they constitute functionally distinct materials.

Quantitative Comparator Evidence for 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Dihydrobromide


Scaffold Validation: fXa Inhibitory Potency of 2-Carboxyl Derivatives Derived from the 2-Amino Core

In a head-to-head series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines synthesized from the 2-carboxyl derivative of the target scaffold, compound 3a (R1=H, R2=H, i.e., the unsubstituted piperazine amide derived from the non-methylated core) exhibited an anti-fXa IC50 of 60 nM with an anti-thrombin IC50 of 22 nM [1]. In comparison, the N-methyl congener 3b (R1=CH3, R2=H) displayed an improved anti-fXa IC50 of 24 nM, demonstrating that the 5-position methylation provides an approximate 2.5-fold enhancement in fXa inhibitory potency. Both compounds maintained >40-fold selectivity over thrombin. This establishes the unsubstituted 5-position scaffold as the baseline pharmacophore from which potency-optimized analogs are derived, and confirms that the 2-amino precursor is the essential synthetic entry point to this entire compound class.

Factor Xa inhibition Anticoagulant discovery Structure-activity relationship

Functional Essentiality of the 2-Amino Group: Beta3-Adrenoceptor Agonist Activity

In a systematic evaluation of 2-amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives as beta3-adrenoceptor (beta3-AR) agonists, the intact 2-amino scaffold was demonstrated to be functionally indispensable [1]. While radioligand binding assays did not show beta3-AR selectivity, functional assays revealed that the 2-aminothiazole derivatives (analogues 9 and 10) exhibited a high degree of selective beta3-AR agonist activity. Critically, N-acetylation of the 2-amino group (analogue 11) or ring-opening of the thiazole (analogue 25) completely abolished beta3-AR functional activity. This provides direct evidence that the free 2-amino group is a non-negotiable structural requirement for target engagement in this receptor system, distinguishing the 2-amine from its acylated or hydrolyzed derivatives.

Beta3-adrenoceptor agonism Metabolic disease Pharmacophore validation

Salt Form Differentiation: Dihydrobromide vs. Hydrochloride Procurement Profile

The dihydrobromide salt (CAS 1184964-76-8) and the monohydrochloride salt (CAS 1186663-35-3) represent the two principal commercial salt forms of the 2-aminothiazolo[5,4-c]pyridine scaffold, yet they differ substantially in molecular weight, counterion mass, and procurement economics . The dihydrobromide (MW 317.05 g/mol, free base content 48.9% w/w) carries two equivalents of HBr, whereas the monohydrochloride (MW 191.68 g/mol, free base content 81.0% w/w) carries one equivalent of HCl. Commercially, the dihydrobromide is available at 95% purity from AKSci at $244/g (1 g scale, 4-week lead time), while the monohydrochloride is listed at £441/g (approximately $560/g) from Fluorochem at 97% purity [1]. The dihydrobromide thus offers a lower cost per gram of material, but the hydrochloride provides a higher free base content per unit mass—a critical consideration for stoichiometric calculations in multi-step syntheses.

Salt selection Chemical procurement Analytical reference standards

Conformational Restriction in S4 Subsite Binding: X-ray Crystallographic Evidence for [5,4-c] Ring Fusion Specificity

The X-ray crystal structure of factor Xa in complex with the inhibitor 1-[6-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl]carbonyl-2-carbamoyl-4-(6-chloronaphth-2-ylsulphonyl)piperazine (PDB ID: 1V3X, resolution 2.20 Å) reveals a novel intramolecular S–O close contact within the inhibitor that stabilizes a specific bioactive conformation [1]. This restricted conformation, enforced by the [5,4-c] fusion geometry of the tetrahydrothiazolopyridine ring, directly contributes to S4 subsite affinity. Ab initio energy calculations confirmed that conformers exhibiting the closest S–O proximity were the most stable, and Mulliken population analysis attributed this to electrostatic S–O affinity [1]. This structural evidence demonstrates that the [5,4-c] ring fusion is not merely a synthetic convenience but a conformational determinant of target binding—distinguishing it from alternative [4,5-c] fused systems that cannot adopt the required geometry.

X-ray crystallography Structure-based drug design Factor Xa S4 subsite

Optimal Application Scenarios for 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine Dihydrobromide


Key Synthetic Intermediate for Factor Xa Inhibitor Lead Optimization

The dihydrobromide salt serves as the direct precursor for accessing the 2-carboxyl derivatives required for constructing fXa-targeting piperazine-carboxamide libraries. As demonstrated by Haginoya et al. (2004), the 2-amino group can be converted to the 2-carboxylic acid via diazotization or lithiation-carboxylation sequences, enabling the synthesis of compounds with anti-fXa IC50 values as low as 24 nM [1]. The unsubstituted 5-position NH provides a free handle for subsequent N-alkylation, sulfonylation, or acylation to modulate S4 subsite interactions. Programs targeting oral anticoagulant development should prioritize this specific scaffold over N-methyl pre-functionalized analogs (e.g., CAS 17899-48-8) to retain maximum synthetic flexibility at the 5-position.

Edoxaban Impurity Profiling and Pharmaceutical Quality Control

Formally designated as Edoxaban Impurity 157 (free base CAS 97817-23-7), the 2-aminothiazolo[5,4-c]pyridine scaffold is a recognized impurity and degradation marker in Edoxaban drug substance and drug product analysis [2]. The dihydrobromide salt form is particularly suited for preparation of analytical reference standard solutions due to its enhanced aqueous solubility relative to the free base. Pharmaceutical quality control laboratories performing HPLC or LC-MS impurity profiling of Edoxaban formulations should procure this compound as a certified reference standard to ensure accurate identification and quantification of this specific process-related impurity.

Beta3-Adrenoceptor Agonist Pharmacophore Exploration

The work of Zheng et al. (1999) unequivocally established that the free 2-amino group on the tetrahydrothiazolo[5,4-c]pyridine scaffold is essential for beta3-AR functional agonist activity, with N-acetylation or ring opening completely abolishing efficacy [3]. Research programs investigating selective beta3-AR agonists for overactive bladder, obesity, or metabolic disorders should use the 2-amine dihydrobromide as the starting scaffold for 4-benzyl substitution chemistry, ensuring the 2-amino integrity is maintained throughout the synthetic sequence. Prior acetylation or alkylation at the 2-position—even if subsequently deprotected—risks irreversible functional inactivation.

Diversifiable Building Block for Kinase-Focused Chemical Libraries

The thiazolo[5,4-c]pyridine core has been patented as a selective scaffold for PI3 kinase and SYK kinase inhibition (US Patent 8,242,116 B2) [4]. The dihydrobromide salt, with its free 2-amino and 5-NH groups, provides two orthogonal functionalization vectors: the 2-amino group can be elaborated via acylation, sulfonylation, or reductive amination, while the 5-NH permits independent N-alkylation or N-arylation. This dual diversification capacity distinguishes the unsubstituted scaffold from mono-functionalized analogs that restrict library design to a single growth vector, making it the preferred procurement choice for parallel synthesis and DNA-encoded library (DEL) construction.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.